molecular formula C22H38N4O8 B2602831 tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate CAS No. 1330763-95-5; 1523571-10-9

tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate

Cat. No.: B2602831
CAS No.: 1330763-95-5; 1523571-10-9
M. Wt: 486.566
InChI Key: JVDMWTHLVBUYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate: is a complex organic compound with the molecular formula C22H38N4O8 and a molecular weight of 486.57 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiroheptane core. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate with oxalic acid to form the hemioxalate salt . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-5-4-10(12)6-11-7-10;3-1(4)2(5)6/h2*11H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDMWTHLVBUYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CNC2.CC(C)(C)OC(=O)N1CCC12CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-10-9
Record name tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate
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